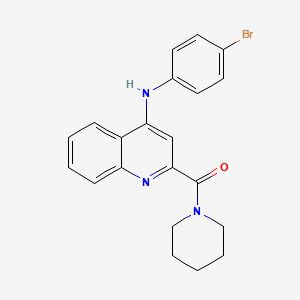

(4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, commonly known as BPIQPM, is a novel compound with potential applications in scientific research1. It is a partial agonist of α4β2 nAChRs, meaning that it can activate these receptors to a certain extent, but not fully1. This partial activation can modulate the activity of the receptor, leading to changes in the release of neurotransmitters such as dopamine and acetylcholine1.

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 4-bromoaniline with 8-methoxy-2-quinolinecarboxaldehyde to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine1.

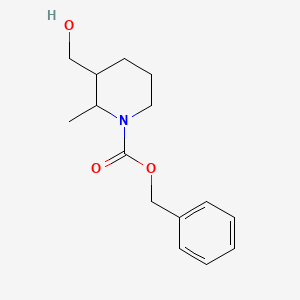

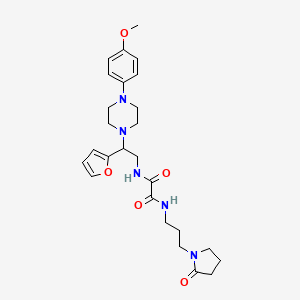

Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound. However, it’s worth noting that the compound contains a quinoline and a piperidine ring, both of which are common structures in medicinal chemistry.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, the compound’s synthesis involves a reaction with 4-bromoaniline and 8-methoxy-2-quinolinecarboxaldehyde, followed by a reduction1.

科学研究应用

Spectroscopic Properties and Electronic Structure

A study investigated the spectroscopic properties of compounds similar to (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, particularly focusing on electronic absorption, excitation, and fluorescence properties in various solvents. The research highlighted the role of intramolecular hydrogen bonding and hyper-conjugation in stabilizing these compounds, which is essential for understanding their electronic structure and potential applications in various fields such as material science and photophysics (Al-Ansari, 2016).

Anticancer Activity

Another study examined a derivative of quinoline with modifications in its structure, demonstrating potent in vitro and in vivo activities against breast cancer cell lines, as well as selectivity over normal cells. This highlights the potential of quinoline derivatives, including (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, in developing new anticancer therapies (Perreault et al., 2017).

Antimicrobial and Antitubercular Activities

Research into mefloquine derivatives, which share a structural similarity to the queried compound, indicated significant anti-tubercular activities. This suggests that (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone and its derivatives could have potential applications in treating tuberculosis and related infectious diseases (Wardell et al., 2011).

Tubulin Polymerization Inhibition

A study on 2-anilino-3-aroylquinolines, which are structurally related to the compound , revealed that they inhibit tubulin polymerization, demonstrating significant antiproliferative activity against various human cancer cell lines. This suggests the potential of (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone in cancer research, particularly in developing new chemotherapeutic agents (Srikanth et al., 2016).

Other Applications

Additional studies have explored the synthesis and properties of quinoline derivatives, revealing a wide range of potential applications in material science, photophysics, and as intermediates in organic synthesis. These studies underscore the versatility and importance of compounds like (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone in scientific research (Patel et al., 2012).

安全和危害

One advantage of using BPIQPM in lab experiments is its selectivity for α4β2 nAChRs, which allows for more precise manipulation of these receptors1. Additionally, BPIQPM has a relatively low toxicity profile, making it a safer alternative to other compounds that target nAChRs1.

未来方向

There are several potential future directions for research on BPIQPM. One area of interest is its potential as a treatment for addiction, particularly nicotine addiction1. BPIQPM may also have applications in the treatment of cognitive disorders such as Alzheimer’s disease1.

属性

IUPAC Name |

[4-(4-bromoanilino)quinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURNXYFUMSMKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2710897.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2710907.png)